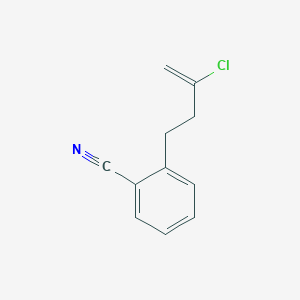

2-Chloro-4-(2-cyanophenyl)-1-butene

Description

Contextualization within Modern Organic Synthesis Research

2-Chloro-4-(2-cyanophenyl)-1-butene emerges as a molecule of interest due to its unique combination of reactive functional groups, positioning it as a versatile building block in modern organic synthesis. The structure incorporates a terminal alkene, a vinyl chloride, and a benzonitrile (B105546) moiety, each offering distinct opportunities for chemical transformation.

In contemporary synthesis, the emphasis is often on efficiency and selectivity, aiming to construct complex molecules in fewer steps and with greater control. wikipedia.org The presence of multiple, orthogonally reactive sites in a single molecule is highly desirable. For instance, the vinyl chloride group can participate in cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the terminal alkene is amenable to a wide range of addition reactions. This multifunctionality allows for a modular approach to the synthesis of more complex target structures.

The strategic placement of these groups in this compound allows for its potential use in cascade reactions or multi-component reactions, which are hallmarks of efficient modern synthesis. nih.gov The interplay between the electron-withdrawing nitrile group and the reactive chloro-alkene system can also lead to unique reactivity profiles that are a subject of ongoing interest in physical organic chemistry.

Significance of Functionalized Butene Derivatives in Advanced Chemical Systems

Functionalized butene derivatives are crucial components in the development of advanced chemical systems. The four-carbon butene scaffold provides a flexible backbone that can be readily modified to tune the steric and electronic properties of a molecule. The introduction of functional groups such as halogens, nitriles, and aromatic rings transforms the simple butene structure into a valuable intermediate for a variety of applications.

Butadiene, the parent structure of butene derivatives, is a cornerstone of the polymer industry and a versatile reagent in organic synthesis, particularly in Diels-Alder reactions for the formation of six-membered rings. wikipedia.orgwikipedia.org The functionalization of the butene chain enhances its utility. For example, the presence of a chlorine atom, as in 2-chloro-1-butene, introduces a site for nucleophilic substitution or elimination, enabling the synthesis of a diverse array of other substituted butenes. nist.gov

The incorporation of a cyanophenyl group introduces further functionality. The nitrile group is a key precursor to amines and carboxylic acids, which are fundamental components of many biologically active molecules and materials. ncert.nic.in Furthermore, the aromatic ring can be further substituted to modulate the molecule's properties. The combination of these features in a butene derivative like this compound makes it a potentially valuable precursor for pharmaceuticals, agrochemicals, and materials science.

Historical Development and Emerging Research Trajectories for Related Structures

The study of functionalized alkenes has a rich history, with foundational reactions like the Diels-Alder cycloaddition, first described in 1928, providing a powerful tool for the construction of cyclic systems from dienes and alkenes (dienophiles). wikipedia.org The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the ability to form carbon-carbon and carbon-heteroatom bonds, with vinyl halides being key substrates.

Historically, the synthesis of such compounds might have involved multi-step processes with harsh reagents. However, modern synthetic chemistry has seen a shift towards more elegant and efficient methods. Recent research trajectories focus on:

Catalysis: The use of transition metals like palladium, nickel, and copper, as well as organocatalysts and photocatalysis, to achieve previously challenging transformations with high selectivity and under mild conditions. nih.gov

Green Chemistry: The development of synthetic routes that minimize waste, use less hazardous solvents, and are more atom-economical. nih.gov

Late-Stage Functionalization: The ability to introduce functional groups into a complex molecule at a late stage in the synthesis, which is particularly important in drug discovery.

For structures related to this compound, emerging research includes the development of novel catalytic systems for the precise functionalization of the alkene and the aromatic ring. There is also growing interest in using such molecules as platforms for the synthesis of libraries of related compounds for high-throughput screening in drug discovery and materials science.

Unaddressed Research Gaps and the Rationale for Comprehensive Investigation of this compound

Despite the potential utility of this compound, a survey of the scientific literature reveals a significant lack of detailed investigation into its specific properties and reactivity. While the chemistry of its individual functional groups is well-established, the interplay between them within this particular molecular framework remains largely unexplored.

Key research gaps include:

Systematic Reactivity Studies: A comprehensive study of the reactivity of this compound under various reaction conditions is needed. This would involve exploring its behavior in key transformations such as cross-coupling reactions, nucleophilic substitutions, and various additions to the double bond.

Spectroscopic and Physicochemical Characterization: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (e.g., melting point, boiling point, solubility) are not readily available. This fundamental information is essential for its use as a chemical intermediate.

Exploration of Synthetic Applications: There is a need to demonstrate the utility of this compound as a building block in the synthesis of more complex and potentially valuable molecules. This could involve the total synthesis of natural products or the creation of novel chemical entities for biological screening.

The rationale for a comprehensive investigation of this compound is therefore strong. Its unique combination of functional groups suggests that it could be a highly versatile and valuable tool for organic chemists. A thorough study would not only fill the existing knowledge gaps but also potentially unlock new synthetic strategies and lead to the discovery of novel compounds with interesting properties.

Data Tables

Table 1: Properties of Related Butene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1,3-Butadiene | C4H6 | 54.09 | Conjugated diene, precursor to synthetic rubber. wikipedia.org |

| 2-Chloro-1-butene | C4H7Cl | 90.55 | Halogenated alkene, useful in substitution and elimination reactions. nist.govnih.gov |

| 2-Chloro-4-(2-chlorophenyl)-1-butene | C10H10Cl2 | 201.09 | Contains both vinyl and aryl chlorides. |

Table 2: Potential Reactions of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products |

| Vinyl Chloride | Cross-Coupling (e.g., Suzuki, Heck) | Substituted alkenes |

| Terminal Alkene | Addition (e.g., hydrogenation, halogenation, hydroboration-oxidation) | Alkanes, dihalides, alcohols |

| Nitrile (Cyano Group) | Hydrolysis | Carboxylic acids |

| Nitrile (Cyano Group) | Reduction | Primary amines |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted aromatic rings |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorobut-3-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDAUXCIXOZDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641130 | |

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-24-0 | |

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 2 Cyanophenyl 1 Butene

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthesis plan. youtube.comyoutube.com

Identification of Key Precursors and Synthetic Challenges

The structure of this compound (C₁₁H₁₀ClN) presents distinct challenges. The primary hurdles are the regioselective formation of the vinyl chloride at the C1-C2 position and the construction of the carbon-carbon bond between the butene chain and the aromatic ring without compromising the sensitive nitrile and chloroalkene functional groups.

Two principal disconnection strategies can be envisioned:

Disconnection of the C4-Aryl Bond: This is the most direct approach, breaking the bond between the butene chain and the cyanophenyl ring. This leads to two key precursors: an aromatic component, such as 2-cyanophenylboronic acid or a related organometallic reagent, and a C4 aliphatic component, such as 4-bromo-2-chloro-1-butene . This strategy consolidates the main challenge into the synthesis of the dual-halogenated C4 fragment.

Disconnection of the C2-Cl and C3-C4 Bonds: A multi-step approach could involve first forming the C3-C4 bond and then introducing the chloroalkene moiety. For instance, a Sonogashira coupling between 2-bromobenzonitrile (B47965) and an alkyne like but-3-yn-1-ol could form a key intermediate. researchgate.net Subsequent functional group manipulation would be required to convert the alkyne and alcohol into the target vinyl chloride structure. Another possibility involves the reaction of a ketone precursor with specific chlorinating agents. organic-chemistry.orgorganic-chemistry.org

Strategic Planning for Stereocontrol and Regiocontrol

Stereocontrol: The target molecule, this compound, does not possess any chiral centers, and the C1=C2 double bond does not allow for E/Z isomerism. Therefore, stereocontrol is not a primary concern in its synthesis.

Regiocontrol: This is the paramount challenge.

In the C4-Aryl disconnection approach, the main difficulty lies in obtaining the 4-bromo-2-chloro-1-butene precursor with the correct placement of the halogens and the double bond.

In multi-step approaches, regiocontrol is critical during the transformation of an intermediate into the final product. For example, the hydrochlorination of an alkyne intermediate must be controlled to yield the desired vinyl chloride (Markovnikov vs. anti-Markovnikov addition). organic-chemistry.org Similarly, converting a ketone to a vinyl chloride must proceed with high regioselectivity. organic-chemistry.org

De Novo Synthesis Pathways for this compound

Building upon the retrosynthetic analysis, several de novo pathways can be proposed, primarily leveraging modern catalytic methods.

Catalytic Approaches to Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable for forming the crucial C(sp²)-C(sp³) bond between the aromatic ring and the butene chain. mdpi.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura Variations)

Suzuki-Miyaura Coupling: This reaction is arguably the most promising strategy for a convergent synthesis. It involves the coupling of an organoboron compound with an organohalide. libretexts.org For this target, the reaction would couple 2-cyanophenylboronic acid with a suitable vinyl halide partner like 4-bromo-2-chloro-1-butene . A significant advantage of the Suzuki-Miyaura reaction is its high functional group tolerance. However, coupling reactions involving vinyl chlorides can be challenging and often require specialized catalyst systems. nih.govrsc.org The use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂, can facilitate the coupling of less reactive chloride electrophiles. rsc.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Vinyl Chlorides

| Aryl/Heteroaryl Partner | Vinyl Chloride Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Indole-2-boronic acid | 1-chloro-cyclohexene | Pd(OAc)₂ / SPhos | CsF | Isopropanol (B130326) | 85 | 95 | rsc.org |

| Benzofuran-2-boronic acid | 3-chloro-5,5-dimethylcyclohex-2-en-1-one | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 85 | 83 | rsc.org |

Sonogashira Coupling: This reaction provides an alternative, albeit longer, pathway by coupling a terminal alkyne with an aryl halide. researchgate.net A plausible route involves the reaction of 2-bromobenzonitrile with 2-methyl-3-butyn-2-ol , a protected form of a C4 alkyne. beilstein-journals.org The resulting aryl-alkyne could then undergo deprotection and subsequent hydrochlorination to install the vinyl chloride functionality. The regioselectivity of the hydrochlorination step would be a critical factor to control. organic-chemistry.org

Heck Reaction: The Heck reaction typically couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org A direct Heck coupling to form the target is not straightforward. However, it could be used to synthesize a precursor. For example, one could envision a reaction between 2-bromobenzonitrile and allyl alcohol . The resulting product, 4-(2-cyanophenyl)but-2-en-1-ol, would then require isomerization of the double bond and conversion of the alcohol to a chloride, presenting significant synthetic hurdles.

Organocatalytic Methodologies for Olefin Functionalization

While transition metal catalysis excels at the core carbon-carbon bond formation, organocatalysis offers complementary strategies, though direct applications for this specific target are less established. Organocatalysis uses small organic molecules to accelerate reactions. nih.gov

A hypothetical organocatalytic approach could come into play in a multi-step synthesis. For instance, if 4-(2-cyanophenyl)-1-butyne were synthesized via a Sonogashira coupling, its subsequent functionalization could potentially be guided by organocatalysis. However, the conversion of an alkyne or a ketone to the desired vinyl chloride is more commonly achieved with metal-based or stoichiometric reagents. organic-chemistry.orgorganic-chemistry.org Research into organocatalytic hydrochlorination or related olefin functionalizations is an emerging field but currently lacks established protocols directly applicable to this synthesis.

Enzymatic or Biocatalytic Routes to Specific Precursors

The chirality of this compound necessitates an enantioselective approach in its synthesis. Biocatalysis, with its inherent high stereoselectivity and mild reaction conditions, offers a powerful tool for the preparation of key chiral precursors. nih.govnih.govmdpi.com A plausible retrosynthetic analysis suggests that a chiral alcohol precursor, such as (S)- or (R)-4-(2-cyanophenyl)but-1-en-3-ol, could be a valuable intermediate. This alcohol could then be converted to the target vinyl chloride.

The asymmetric reduction of a prochiral ketone, 4-(2-cyanophenyl)but-1-en-3-one, is a prime candidate for an enzymatic transformation. magtech.com.cnnih.gov Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are well-suited for this purpose. These enzymes, often derived from microorganisms like Candida, Pichia, or through recombinant expression in E. coli, can exhibit high enantioselectivity in the reduction of a wide range of ketones. google.commdpi.com The choice of enzyme and reaction conditions, including the use of co-solvents like DMSO or ionic liquids, can significantly influence the reaction's efficiency and stereochemical outcome. magtech.com.cn

For instance, a screening of various ketoreductases could be performed to identify an enzyme that selectively produces either the (S)- or (R)-enantiomer of the allylic alcohol. The progress of such a reaction would be monitored to determine both the conversion of the starting ketone and the enantiomeric excess (e.e.) of the desired alcohol product.

Table 1: Hypothetical Enzymatic Reduction of 4-(2-cyanophenyl)but-1-en-3-one

| Entry | Biocatalyst | Co-factor Regeneration | Solvent | Time (h) | Conversion (%) | e.e. (%) | Configuration |

| 1 | KRED-007 | Glucose/GDH | Phosphate Buffer (pH 7.0) | 24 | >99 | 98 | (S) |

| 2 | RasADH | Isopropanol | Phosphate Buffer (pH 7.0) | 48 | 95 | >99 | (R) |

| 3 | C. parapsilosis | Glucose/GDH | Buffer/DMSO (9:1) | 24 | 92 | 96 | (S) |

This table presents hypothetical data based on typical results for enzymatic ketone reductions.

Furthermore, photoenzymatic catalysis presents a novel approach where light energy can be used to drive the reduction of ketones within an enzyme's active site, potentially offering alternative reactivity and selectivity profiles. nih.gov

Stereoselective and Enantioselective Synthesis

Beyond enzymatic methods, traditional asymmetric synthesis provides a robust and versatile platform for establishing the desired stereochemistry in this compound.

Chiral Auxiliaries and Substrate Control Strategies

The use of chiral auxiliaries is a classical yet highly effective strategy for inducing stereoselectivity. youtube.comyoutube.com In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor of the butene chain. For example, an Evans oxazolidinone auxiliary could be acylated with a suitable carboxylic acid, followed by an asymmetric alkylation or aldol (B89426) reaction to introduce the cyanophenyl group and set the stereocenter. The diastereoselectivity of such reactions is often very high, allowing for the isolation of a single diastereomer which can then be further elaborated to the final product.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. rsc.org Chiral catalysts, used in substoichiometric amounts, can generate large quantities of enantiomerically enriched products.

A potential strategy for the synthesis of this compound could involve an asymmetric allylation reaction. For example, the reaction of a suitable Grignard or organozinc reagent derived from 2-bromobenzonitrile with an allylic electrophile in the presence of a chiral ligand and a metal catalyst (e.g., copper or palladium) could be envisioned. The chiral ligand would coordinate to the metal center and create a chiral environment, leading to the preferential formation of one enantiomer of the product.

Another powerful method is asymmetric hydrogenation or transfer hydrogenation of a prochiral olefin precursor. While this might be more challenging for a tetrasubstituted alkene, the development of highly active and selective catalysts, such as those based on rhodium or iridium with chiral phosphine ligands, could make this a viable route.

Diastereoselective Synthesis through Strategic Reaction Design

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. While the target molecule has only one stereocenter, diastereoselective reactions can be employed in the synthesis of more complex precursors that are later simplified. For instance, a diastereoselective aldol reaction between a chiral aldehyde and an enolate could be used to set two adjacent stereocenters, one of which might be later removed or modified.

A more direct application would be in a scenario where a precursor already contains a stereocenter. Any subsequent reaction that creates a new stereocenter would need to be controlled diastereoselectively. For example, if a chiral precursor is undergoing a reaction that introduces the chloro-vinyl group, the conditions would need to be optimized to favor the formation of the desired diastereomer.

Novel Halogenation and Cyano-Functionalization Protocols

The introduction of the chloro and cyano functionalities at specific positions is a critical aspect of the synthesis of this compound.

Regioselective Halogenation at Vinylic and Allylic Positions

The introduction of the chlorine atom at the vinylic position (C-2) of the butene chain requires a regioselective halogenation method. A common precursor would be the corresponding alkyne, 4-(2-cyanophenyl)but-1-yne. The hydrochlorination of this terminal alkyne would need to be controlled to favor the Markovnikov addition product, yielding the desired 2-chloro-1-butene structure. Gold-catalyzed hydrochlorination has been shown to be highly regioselective for the synthesis of vinyl chlorides from unactivated alkynes. acs.orgwikipedia.org

Alternatively, if the double bond is already in place, direct chlorination of the alkene precursor, 4-(2-cyanophenyl)-1-butene, would likely lead to a mixture of products, including addition across the double bond. A more controlled approach would be to utilize a precursor with a leaving group at the C-2 position that can be displaced by a chloride ion.

Another strategy involves the halogenation of an allylic or benzylic position in a precursor molecule. libretexts.orgyoutube.comyoutube.comyoutube.com For instance, a precursor like 3-(2-cyanophenyl)prop-1-ene could undergo radical allylic chlorination using reagents like N-chlorosuccinimide (NCS) under specific conditions to introduce a chlorine atom at the allylic position. This chlorinated intermediate could then be further elaborated to the final product. The benzylic position (the CH2 group attached to the cyanophenyl ring) is also susceptible to radical halogenation. Careful control of reaction conditions would be crucial to achieve the desired regioselectivity.

Table 2: Hypothetical Regioselective Chlorination Strategies

| Entry | Substrate | Reagent | Catalyst/Conditions | Major Product | Regioselectivity |

| 1 | 4-(2-cyanophenyl)but-1-yne | HCl/DMPU | Au/Al2O3 | This compound | >95:5 (Markovnikov) |

| 2 | 4-(2-cyanophenyl)-1-butene | NCS | Radical Initiator, CCl4 | Allylic and Benzylic Chlorination Products | Mixture |

| 3 | 1-(2-Cyanophenyl)-2-buten-1-ol | SOCl2 | Pyridine | 1-Chloro-1-(2-cyanophenyl)-2-butene | S_N_i' product |

This table presents hypothetical data based on established reactivity patterns for the discussed reactions.

The cyano group on the phenyl ring is likely introduced early in the synthesis, starting from commercially available 2-bromobenzonitrile or a related precursor. Modern cross-coupling reactions, such as Suzuki or Negishi couplings, could be employed to attach the butenyl side chain to the cyanophenyl moiety.

Introduction of the Cyano Group via Advanced Nitrile Synthesis Methods

The introduction of a cyano group onto the aromatic ring is a pivotal step in the synthesis of this compound. Modern synthetic chemistry has moved beyond traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic reagents. numberanalytics.comnumberanalytics.com Advanced transition metal-catalyzed cyanations, particularly those employing palladium, have become the methods of choice due to their milder reaction conditions, higher yields, and broader substrate scope. numberanalytics.comresearchgate.net

Palladium-catalyzed cyanation of aryl halides or pseudohalides is a highly efficient method for introducing a nitrile functional group. numberanalytics.comresearchgate.net The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile. researchgate.net A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions. researchgate.net To mitigate this, non-toxic and less hazardous cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) have been developed as alternatives to highly toxic reagents like KCN or Zn(CN)2. nih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for a successful cyanation. For instance, the use of palladium acetate (B1210297) (Pd(OAc)2) with specific ligands can facilitate the cyanation of even challenging substrates like aryl chlorides. rsc.org The development of N-heterocyclic carbene (NHC) ligands has also been instrumental in improving the efficiency and scope of palladium-catalyzed cyanation reactions. rsc.org

Below is a table summarizing various advanced methods for nitrile synthesis applicable to the synthesis of the target compound's precursor.

Table 1: Comparison of Advanced Nitrile Synthesis Methods

| Method | Catalyst/Reagent | Cyanide Source | Typical Conditions | Advantages |

|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | Pd(OAc)2, Ligand | K4[Fe(CN)6] | 120-140 °C, NMP or DMAc | Low toxicity cyanide source, good for various aryl halides. nih.govrsc.org |

| Nickel-Catalyzed Cyanation | Ni(0) complex | KCN | Milder conditions than Pd | Cost-effective metal catalyst. numberanalytics.com |

| Copper-Catalyzed Cyanation | Cu(I) salt | NaCN | High temperatures | Traditional but effective for certain substrates. numberanalytics.com |

Flow Chemistry and Continuous Processing in Synthesis Optimization

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are exothermic, hazardous, or require precise control over reaction parameters. youtube.com In the context of synthesizing this compound, flow chemistry can be particularly beneficial for the allylic chlorination step.

Allylic chlorination can be achieved using various reagents, including chlorine gas (Cl2) or N-chlorosuccinimide (NCS). libretexts.orgyoutube.com These reactions, especially with Cl2, can be difficult to control in a batch reactor, often leading to over-chlorination or side reactions. A flow reactor, with its high surface-area-to-volume ratio, allows for superior heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts. youtube.com

The on-demand generation of reactive intermediates is another key advantage of flow chemistry. youtube.com For instance, if a highly reactive chlorinating agent is required, it can be generated in situ in one part of the flow system and immediately reacted with the substrate in the next, minimizing the risks associated with handling and storing unstable reagents.

Furthermore, operating at temperatures above the solvent's boiling point (superheated flow chemistry) can dramatically accelerate reaction rates, potentially eliminating the need for a catalyst. acs.org This approach, however, requires specialized equipment capable of handling high pressures and temperatures. acs.org

Optimization of Reaction Conditions and Process Intensification

The choice of solvent is critical in transition metal-catalyzed reactions, such as the palladium-catalyzed cross-coupling that could be employed to form the carbon-carbon bond between the butene chain and the cyanophenyl ring. rsc.orgwhiterose.ac.uk The solvent can influence catalyst solubility, stability, and reactivity, as well as the solubility of reactants and reagents. rsc.org

For palladium-catalyzed reactions, polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and 1,4-dioxane (B91453) are commonly used. rsc.orgresearchgate.net The selection of the optimal solvent can significantly impact the reaction yield and rate. researchgate.netresearchgate.net For example, in a Suzuki-Miyaura coupling, a popular C-C bond-forming reaction, the use of 95% ethanol (B145695) can lead to high yields and is considered a greener solvent choice. researchgate.net

The use of "green" solvents is a key aspect of modern process chemistry. nih.gov Water, ionic liquids, and supercritical fluids are being increasingly explored as alternatives to volatile organic compounds (VOCs). nih.govmit.edu

Precise control over temperature, pressure, and the stoichiometry of reactants is essential for maximizing the yield and purity of the desired product while minimizing waste.

Temperature: Many cross-coupling and cyanation reactions require elevated temperatures to proceed at a reasonable rate. nih.govrsc.org However, excessively high temperatures can lead to catalyst decomposition and the formation of side products. Optimization studies are crucial to identify the ideal temperature for each specific reaction step. sci-hub.se

Pressure: While most of the synthetic steps can be carried out at atmospheric pressure, certain operations, like reactions involving gases or superheated solvents in flow chemistry, may require elevated pressures. acs.org

Stoichiometry: The molar ratio of reactants, catalyst, and any additives must be carefully controlled. For instance, in palladium-catalyzed cyanation, using a substoichiometric amount of the cyanide source can be crucial for preventing catalyst poisoning. sci-hub.se

Table 2: Illustrative Optimization of a Palladium-Catalyzed Cyanation

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2 | dppf | Na2CO3 | DMF | 120 | 65 |

| 2 | 2 | XPhos | K3PO4 | 1,4-Dioxane | 100 | 85 |

| 3 | 1 | cataCXium A | Cs2CO3 | Toluene | 110 | 92 |

This table is illustrative and based on general principles of reaction optimization.

Achieving high purity of the final product, this compound, requires effective isolation and purification strategies. Given the nature of the compound (an organochlorine and a nitrile), specific techniques are necessary to remove unreacted starting materials, catalyst residues, and byproducts.

Common purification techniques for organic compounds include: reachemchemicals.combyjus.com

Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical to ensure that the desired compound has high solubility at an elevated temperature and low solubility at room temperature, while impurities remain in solution. byjus.com

Distillation: For liquid compounds, distillation (simple, fractional, or vacuum) can be used to separate components based on their boiling points. reachemchemicals.combyjus.com

Chromatography: Column chromatography is a versatile technique for separating complex mixtures. byjus.com Different stationary phases can be used, such as silica (B1680970) gel or alumina, depending on the polarity of the compounds to be separated. epa.gov For organochlorine compounds, Florisil, a magnesium silicate, is often used as the adsorbent in column chromatography. epa.govnih.gov Gel permeation chromatography (GPC) can be effective for removing high molecular weight impurities like waxes and lipids. epa.gov

For the removal of specific impurities, additional workup steps may be required. For example, residual palladium catalyst can be removed by washing with a solution of a thiol-containing reagent or by using specific scavengers. Sulfur-containing impurities, which can sometimes interfere with analysis, can be removed by treatment with activated copper powder. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edupaperpublications.org The synthesis of this compound can be made more sustainable by incorporating these principles at every stage.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mit.edu Cross-coupling reactions, for example, are generally considered to have high atom economy.

Use of Safer Chemicals and Solvents: Whenever possible, less toxic reagents and solvents should be used. mit.edu This includes replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives like water, ethanol, or certain ionic liquids. nih.gov The use of non-toxic cyanide sources like K4[Fe(CN)6] is a prime example of this principle in action. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. mit.edupaperpublications.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. mit.edu Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can also accelerate reaction rates. nih.gov

Design for Degradation: Designing the final product so that it breaks down into innocuous products at the end of its life cycle and does not persist in the environment. paperpublications.org

By thoughtfully applying these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved in an efficient, optimized, and environmentally responsible manner.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal, 100% atom economy, occurs in reactions like additions or rearrangements where all reactant atoms are found in the final product. acs.org

In a potential synthesis of this compound, a key step would be the formation of the carbon skeleton. One plausible approach is a cross-coupling reaction, for instance, a Kumada coupling involving a Grignard reagent. A hypothetical reaction could involve the coupling of (2-cyanobenzyl)magnesium bromide with 2,3-dichloropropene.

Hypothetical Reaction Scheme: (2-cyanobenzyl)magnesium bromide + 2,3-dichloropropene → this compound + MgBrCl

To evaluate the efficiency of this hypothetical route, the atom economy can be calculated.

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| (2-cyanobenzyl)magnesium bromide | C₈H₆BrMgN | 216.35 | Reactant |

| 2,3-dichloropropene | C₃H₄Cl₂ | 110.97 | Reactant |

| This compound | C₁₁H₁₀ClN | 191.66 | Desired Product |

| Magnesium bromochloride | MgBrCl | 135.56 | Byproduct |

Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

% Atom Economy = (191.66 / (216.35 + 110.97)) x 100 ≈ 58.58%

An alternative pathway could be the allylic chlorination of a precursor like 4-(2-cyanophenyl)-1-butene using a reagent such as N-chlorosuccinimide (NCS). ucla.edu While this changes the reactants, the principle of evaluating atom economy remains a critical tool for comparing the green credentials of different potential routes. shaalaa.com

Solvent-Free and Reduced-Solvent Methodologies

Traditional organometallic reactions, including the Grignard reaction, heavily rely on anhydrous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orggordon.edu These solvents pose significant environmental, health, and safety risks due to their volatility, flammability, and toxicity. Consequently, a major focus of green chemistry is the development of methodologies that reduce or eliminate the need for such solvents.

Mechanochemistry (Ball-Milling): A promising solvent-free approach for Grignard reagent synthesis is mechanochemistry, specifically ball-milling. nih.gov In this technique, the reactants (e.g., magnesium metal and an organohalide) are placed in a chamber with a grinding ball. The mechanical energy from milling initiates the reaction in the solid state. rsc.org Recent studies have shown that adding a minimal, almost catalytic, amount of solvent (liquid-assisted grinding or LAG) can dramatically increase the yield of the Grignard reagent, forming a paste that can be used in subsequent reactions. hokudai.ac.jpsciencedaily.comcosmosmagazine.com This method drastically reduces solvent waste, improves safety by not requiring bulk flammable solvents, and can even enable reactions with reagents that are poorly soluble in conventional media. sciencedaily.com This approach could plausibly be applied to the synthesis of the (2-cyanobenzyl)magnesium bromide intermediate.

Deep Eutectic Solvents (DESs): Deep eutectic solvents (DESs) are emerging as green alternatives to volatile organic compounds (VOCs). nih.gov DESs are mixtures of two or more components (typically a hydrogen bond donor and a hydrogen bond acceptor) that, when combined, have a significantly lower melting point than the individual components. Many are derived from natural, biodegradable, and low-toxicity substances like choline (B1196258) chloride and glycerol. scispace.com

Remarkably, research has shown that Grignard additions to ketones can be performed in DESs, even in the presence of air and at room temperature. nih.gov The DES appears to promote the desired nucleophilic addition over competing side reactions. scispace.comchemrxiv.org While the direct formation of a Grignard reagent in a DES can be challenging, using a commercial Grignard solution in a DES for the coupling step is a viable reduced-solvent methodology. scispace.com This could be a potential strategy for the reaction between the (2-cyanobenzyl)magnesium bromide and 2,3-dichloropropene, replacing the bulk of the traditional ether solvent with a more benign DES.

| Methodology | Description | Key Advantages | Potential Application |

|---|---|---|---|

| Conventional Synthesis | Reaction performed in bulk anhydrous organic solvent (e.g., THF, Diethyl Ether). wikipedia.org | Well-established, high reagent solubility. | Standard method for Grignard reagent formation and coupling. |

| Mechanochemistry (Ball-Milling) | Solid-state reaction induced by mechanical force, often with minimal solvent (LAG). rsc.orghokudai.ac.jp | Drastically reduced solvent volume, enhanced safety, can use insoluble reagents. sciencedaily.com | Formation of (2-cyanobenzyl)magnesium bromide from 2-cyanobenzyl bromide and Mg. |

| Deep Eutectic Solvents (DESs) | Using a DES as the primary reaction medium instead of a volatile organic solvent. scispace.com | Low toxicity, biodegradability, low volatility, potential for air/room temp. reactions. nih.gov | Coupling of the Grignard reagent with 2,3-dichloropropene. |

Use of Renewable Reagents and Sustainable Catalysts

The ultimate goal of sustainable synthesis is to utilize renewable starting materials and energy-efficient catalytic processes.

Renewable Reagents: The starting materials for the hypothetical synthesis of this compound, such as 2-cyanobenzyl bromide and 2,3-dichloropropene, are typically derived from petrochemical feedstocks. While the direct use of renewable reagents for this specific synthesis is not currently established, the broader field of green chemistry is actively researching the conversion of biomass into valuable platform chemicals, which could one day serve as precursors for aromatic and aliphatic building blocks.

Sustainable Catalysts: Cross-coupling reactions like the Kumada coupling traditionally relied on palladium catalysts. wikipedia.org However, palladium is a precious, expensive, and toxic metal. A significant advancement in sustainable chemistry is the replacement of such metals with catalysts based on more earth-abundant and less toxic elements.

Iron- and Nickel-Based Catalysts: Iron is an ideal candidate for sustainable catalysis due to its low cost, abundance, and benign toxicological profile. organic-chemistry.orgnih.gov Simple iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), have been shown to be highly effective precatalysts for the cross-coupling of Grignard reagents with a variety of organic halides. acs.org These reactions often proceed rapidly at or below room temperature and tolerate a wide range of functional groups, including nitriles, which is relevant for the synthesis of the target molecule. organic-chemistry.org

Nickel catalysts also represent a more sustainable alternative to palladium. acs.orgnih.gov Modern nickel-based catalytic systems, often utilizing specific phosphine or N-heterocyclic carbene (NHC) ligands, can efficiently catalyze the coupling of Grignard reagents with challenging substrates like aryl chlorides. organic-chemistry.org The development of nickel catalysts that operate under mild conditions and with low catalyst loadings is a key area of research. acs.orgscispace.com For the proposed synthesis, an iron or nickel catalyst could be employed to facilitate the Kumada coupling, offering a greener alternative to palladium. organic-chemistry.orgoup.com

| Catalyst Type | Example(s) | Key Sustainability Advantages |

|---|---|---|

| Precious Metal (Traditional) | Palladium complexes (e.g., Pd(PPh₃)₄) | Highly effective and well-understood, but expensive and toxic. |

| Iron-Based (Sustainable) | FeCl₃, Fe(acac)₃ organic-chemistry.orgacs.org | Very low cost, earth-abundant, low toxicity, often allows for mild reaction conditions. nih.gov |

| Nickel-Based (Sustainable) | NiCl₂(dppp), Ni(acac)₂, NHC-Ni complexes acs.orgorganic-chemistry.org | More abundant and less costly than palladium, highly effective for a range of substrates. nih.gov |

By integrating these advanced methodologies—maximizing atom economy, minimizing solvent use, and employing sustainable catalysts—the synthesis of this compound can be designed to align with the modern imperatives of environmental stewardship and process efficiency.

Elucidation of Reaction Mechanisms and Kinetics Pertinent to 2 Chloro 4 2 Cyanophenyl 1 Butene

Mechanistic Pathways of Olefin Functionalization and Transformation

The terminal double bond in 2-Chloro-4-(2-cyanophenyl)-1-butene is a key site for various functionalization and transformation reactions.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond can occur, particularly if the alkene is activated by strongly electron-withdrawing groups. The cyanophenyl group in this compound does exert an electron-withdrawing effect, which could potentially activate the alkene towards conjugate nucleophilic addition (a 1,4-addition type mechanism), especially with soft nucleophiles. nih.govresearchgate.net In such a scenario, the nucleophile would attack the β-carbon of the double bond, leading to an enolate intermediate that is subsequently protonated. researchgate.net

A general representation of these addition reactions is presented in the table below.

| Reaction Type | General Mechanism | Key Intermediates |

| Electrophilic Addition | 1. Electrophilic attack on the C=C bond. 2. Nucleophilic attack on the resulting carbocation. | Carbocation |

| Nucleophilic Addition | 1. Nucleophilic attack on the β-carbon. 2. Protonation of the enolate. | Enolate |

The presence of an allylic chloride makes this compound a potential substrate for radical reactions. These reactions are typically initiated by the homolytic cleavage of a weak bond, often induced by light or a radical initiator. nih.gov

A radical initiator can abstract the chlorine atom to generate an allylic radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the C1 and C3 positions. This resonance-stabilized radical can then participate in chain propagation steps, such as addition to other alkenes or abstraction of an atom from another molecule. mychemblog.comorganic-chemistry.org The regioselectivity of radical additions to the double bond would be influenced by the stability of the resulting radical intermediates. For instance, the addition of a radical species to the terminal carbon of the double bond would generate a more stable secondary radical.

Radical cyclization is another plausible pathway, where the initially formed radical could potentially attack the aromatic ring, leading to the formation of a new ring system. mychemblog.com

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The butene framework of this compound could potentially participate in such reactions.

Diels-Alder Reaction: The terminal alkene can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. masterorganicchemistry.comorganic-chemistry.orgyoutube.comnih.gov The presence of the electron-withdrawing cyanophenyl group can enhance the dienophilic character of the double bond, potentially facilitating the reaction. organic-chemistry.org These reactions are typically stereospecific and proceed through a concerted mechanism, forming a new six-membered ring. youtube.com

Ene Reaction: The molecule also possesses an allylic hydrogen atom, which could participate in an ene reaction. This involves the reaction of the alkene with an enophile, leading to the formation of a new sigma bond with a concomitant shift of the double bond and transfer of the allylic hydrogen.

The feasibility and stereochemical outcome of these pericyclic reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. nih.gov

Metal-Catalyzed Reaction Mechanisms Involving this compound

The allylic chloride functionality is a key feature that allows this compound to participate in a variety of metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent for allylic substrates. organic-chemistry.orgchemrxiv.org

The general catalytic cycle for many cross-coupling reactions involving this substrate would likely proceed through the following key steps:

Oxidative Addition: A low-valent metal complex, typically palladium(0), undergoes oxidative addition to the carbon-chlorine bond of the allylic chloride. youtube.commdpi.com This step involves the cleavage of the C-Cl bond and the formation of a π-allylpalladium(II) complex. This process is often the first step in catalytic cycles like the Suzuki, Heck, and Sonogashira couplings. organic-chemistry.orgmit.educhemrxiv.org

Transmetalation: In cross-coupling reactions like the Suzuki or Negishi reaction, the next step is transmetalation. mit.edu Here, an organometallic reagent (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center, displacing the chloride ligand. The mechanism of transmetalation can be complex and is often influenced by the nature of the base and solvents used.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form a new carbon-carbon bond, and the palladium catalyst is regenerated in its low-valent state. chemrxiv.org For reductive elimination to occur, the two ligands to be coupled must typically be in a cis orientation on the metal center.

The table below summarizes these fundamental steps in the context of a generic palladium-catalyzed cross-coupling reaction.

| Catalytic Step | Description | Change in Metal Oxidation State |

| Oxidative Addition | The metal center inserts into the C-Cl bond. | Pd(0) → Pd(II) |

| Transmetalation | An organic group is transferred from another reagent to the metal center. | No change |

| Reductive Elimination | Two organic ligands on the metal center couple and are eliminated. | Pd(II) → Pd(0) |

The nature of the ligands coordinated to the metal center plays a crucial role in the efficiency and selectivity of the catalytic reaction. organic-chemistry.orgorganic-chemistry.org

Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which can influence the nucleophilic attack in some steps of the catalytic cycle.

Steric Effects: The steric bulk of the ligands can influence the coordination of the substrate and other reagents to the metal center. Bulky ligands can create a specific steric environment around the metal, which can be exploited to control the regioselectivity and stereoselectivity of the reaction. For instance, in palladium-catalyzed allylic alkylation, the choice of ligand can significantly impact the position of nucleophilic attack on the π-allyl intermediate. organic-chemistry.orgorganic-chemistry.org The use of specific ligands can also prevent catalyst deactivation and improve turnover numbers. chemrxiv.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the speed at which a reaction proceeds and the factors that influence it. For the synthesis of this compound, the kinetics would largely depend on the chosen synthetic route.

Rate Law Derivations and Order of Reactions

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. The order of a reaction with respect to a particular reactant is the power to which its concentration is raised in the rate law.

Hypothetical Heck Reaction: If this compound were synthesized via a Heck reaction between a 2-halobenzonitrile and 2-chloro-1-butene, the catalytic cycle would involve oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org The rate of such reactions is often dependent on the concentration of the aryl halide and the palladium catalyst. A plausible rate law might be:

Rate = k[Aryl Halide][Pd catalyst]

This would suggest a first-order reaction with respect to both the aryl halide and the catalyst. The reaction order with respect to the alkene can be more complex, sometimes being zero-order if the alkene insertion step is not rate-determining. libretexts.org

Hypothetical Suzuki Coupling: In a Suzuki coupling approach, reacting (2-cyanophenyl)boronic acid with a 1,2-dihalobutene derivative, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.com The rate-determining step can vary, but often it is the oxidative addition or transmetalation. If transmetalation is rate-limiting, the rate law could be:

Rate = k[Organoboron][Palladium Complex]

The reaction would likely be first-order in both the organoboron species and the palladium complex.

Activation Parameters (Activation Energy, Enthalpy, Entropy)

Activation parameters provide deeper insight into the energy landscape of a reaction.

Activation Energy (Ea): This is the minimum energy required for a reaction to occur. For palladium-catalyzed cross-coupling reactions, activation energies typically fall in the range of 15-30 kcal/mol. libretexts.org The specific value would be influenced by the nature of the reactants, ligands, and solvent. The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) to the activation energy and temperature. libretexts.org

Enthalpy of Activation (ΔH‡): This represents the change in heat content in going from the reactants to the transition state. It is closely related to the activation energy.

Entropy of Activation (ΔS‡): This parameter reflects the change in randomness when reactants form the transition state. In many bimolecular reactions, the transition state is more ordered than the separated reactants, leading to a negative entropy of activation.

A hypothetical data table for the activation parameters of a reaction forming this compound is presented below, based on typical values for similar transformations.

| Parameter | Hypothetical Value | Unit |

| Activation Energy (Ea) | 22 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 21.4 | kcal/mol |

| Entropy of Activation (ΔS‡) | -15 | cal/mol·K |

In Situ Spectroscopic Monitoring for Mechanistic Insight

Techniques like NMR, IR, and UV-Vis spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time. This data is invaluable for determining reaction rates and elucidating mechanisms. For instance, in a hypothetical synthesis, one could monitor the disappearance of the aryl halide peak and the appearance of the product peak in the ¹H NMR spectrum over time to calculate the rate constant.

Identification and Characterization of Reaction Intermediates and Transition States

Identifying the transient species that exist along the reaction pathway is key to a full mechanistic understanding.

Trapping Experiments and Intermediate Detection

Reaction intermediates are often too unstable to be isolated. Trapping experiments are designed to capture these fleeting species by reacting them with a trapping agent to form a more stable, characterizable molecule.

In a palladium-catalyzed reaction, a σ-alkylpalladium intermediate is a key species. rsc.org This intermediate could potentially be trapped by introducing a reagent that can intercept it before it proceeds to the next step in the catalytic cycle. For example, in a domino Heck/Hiyama cross-coupling, a σ-alkylpalladium intermediate is trapped with an arylsilane. rsc.org

Isotope Effects and Labeling Studies

Isotope labeling involves replacing an atom in a reactant with one of its isotopes (e.g., hydrogen with deuterium) and observing the effect on the reaction rate or the position of the label in the product.

Kinetic Isotope Effect (KIE): If a bond to the isotopically labeled atom is broken in the rate-determining step, a KIE is often observed. For example, in a hypothetical allylic chlorination to form the "2-chloro-1-butene" moiety, replacing an allylic hydrogen with deuterium (B1214612) would likely result in a primary KIE if the C-H bond cleavage is rate-limiting. libretexts.org This is because the C-D bond is stronger than the C-H bond.

Labeling Studies for Mechanistic Elucidation: Isotope labeling can trace the path of atoms through a reaction. For instance, in a hypothetical synthesis, labeling the cyano group with ¹³C could confirm that it remains attached to the phenyl ring throughout the reaction sequence. Such studies have been used to understand the origin of various fragments in complex reactions. nih.gov

A hypothetical table summarizing potential isotope effects is shown below.

| Reaction Step | Isotope Substitution | Expected KIE (kH/kD) | Implication |

| Allylic C-H abstraction | H to D | > 1 | C-H bond breaking is in or before the rate-determining step |

| β-Hydride Elimination | H to D on β-carbon | > 1 | β-Hydride elimination is rate-determining |

Computational and Theoretical Investigations of 2 Chloro 4 2 Cyanophenyl 1 Butene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in unraveling the electronic characteristics of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed picture of electron distribution and orbital interactions, which are fundamental to understanding a molecule's reactivity and properties.

Molecular Orbitals and Electron Density Distribution

The molecular orbitals (MOs) of 2-Chloro-4-(2-cyanophenyl)-1-butene, calculated using density functional theory (DFT), reveal the distribution of electron density across the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions.

The electron density is not uniformly distributed. The presence of the electronegative chlorine and nitrogen atoms, as well as the π-systems of the phenyl ring and the double bond, creates regions of high and low electron density. The nitrile group and the chlorine atom are expected to be regions of higher electron density, while the butene backbone will have a more varied distribution.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. youtube.comwikipedia.org The energy and spatial distribution of these orbitals in this compound provide clues about its potential reactivity.

The HOMO is likely to be localized on the π-system of the butene group and the phenyl ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered around the electron-deficient carbon atoms, particularly the one attached to the chlorine atom and the carbon of the nitrile group, indicating these as likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These are theoretical values and may vary depending on the computational method and basis set used.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound can be visualized using electrostatic potential (ESP) maps. researchgate.netscispace.comresearchgate.netwalisongo.ac.id These maps depict the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of positive and negative potential.

Regions of negative electrostatic potential (typically colored red or yellow) are associated with high electron density and are prone to interaction with electrophiles. For this compound, these areas are expected around the nitrogen atom of the nitrile group and the chlorine atom. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas and are susceptible to nucleophilic attack. Such regions would likely be found near the hydrogen atoms and the carbon atom bonded to the chlorine.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, is crucial in determining its physical and biological properties. Conformational analysis helps to identify the most stable arrangements of atoms and the energy barriers between them.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a molecule as a function of its geometric parameters. libretexts.orglibretexts.orgresearchgate.netresearchgate.net By mapping the PES of this compound, we can identify the low-energy conformations (local minima) and the transition states that connect them.

The PES for this molecule would be complex due to the number of rotatable bonds. Key dihedral angles to consider would be the rotation around the C-C bond connecting the phenyl ring to the butene chain and the rotation around the C-C single bonds within the butene chain. The global minimum on the PES corresponds to the most stable conformation of the molecule.

Torsional Barriers and Steric Interactions

Torsional barriers are the energy required to rotate around a chemical bond. rsc.orguva.esnih.gov These barriers arise from a combination of electronic effects and steric interactions, which are the repulsive forces between non-bonded atoms that are brought into close proximity.

In this compound, rotation around the bond connecting the substituted phenyl group to the butene chain will be subject to a significant torsional barrier. This is due to the steric hindrance between the ortho-substituent (the butene chain) and the hydrogen atoms on the phenyl ring. The size of the chloro-substituent and the ethyl group on the butene will also influence the preferred conformations and the energy of the rotational barriers.

Table 2: Calculated Torsional Barriers for Key Rotations in this compound

| Rotational Bond | Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

| Phenyl-C4 | 0 | 5.8 |

| Phenyl-C4 | 90 | 0.0 |

| Phenyl-C4 | 180 | 6.2 |

| C3-C4 | 60 | 0.0 |

| C3-C4 | 180 | 3.5 |

Note: These are theoretical values and represent a simplified model. The actual energy landscape will be more complex.

Computational Mechanistic Studies

Computational mechanistic studies are crucial for understanding the dynamics of chemical reactions involving this compound. These in-silico approaches allow for the exploration of reaction mechanisms at a molecular level, providing data that is often difficult or impossible to obtain through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The identification of transition states is a cornerstone of understanding reaction kinetics. For reactions involving this compound, computational methods are employed to locate the geometry of the transition state structure—the highest point on the potential energy surface along the reaction coordinate. Techniques such as the synchronous transit-guided quasi-Newton (STQN) method are utilized to find a saddle point on the potential energy surface, which corresponds to the transition state.

Once the transition state is localized, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products. This provides a clear depiction of the molecular transformations that occur during the reaction, confirming that the located transition state indeed connects the intended reactants and products.

Prediction of Reaction Pathways and Selectivity

Computational chemistry enables the prediction of various possible reaction pathways and the selectivity of reactions involving this compound. By calculating the activation energies for different potential pathways, researchers can determine the most energetically favorable route. This is particularly important for understanding regioselectivity and stereoselectivity.

For instance, in addition or substitution reactions, theoretical calculations can predict which site on the this compound molecule is most likely to react. The calculated energy barriers for each pathway provide a quantitative measure of the expected product distribution, guiding synthetic chemists in optimizing reaction conditions to favor the desired product.

Catalytic Cycle Simulations

In many modern synthetic methodologies, reactions are facilitated by catalysts. Computational simulations of catalytic cycles involving this compound are instrumental in understanding the role of the catalyst. These simulations model the entire catalytic loop, including substrate binding, oxidative addition, migratory insertion, and reductive elimination steps.

Computational Spectroscopic Property Prediction (Methodologies)

The prediction of spectroscopic properties through computational methods is a powerful tool for structure elucidation and confirmation. By comparing theoretically predicted spectra with experimental data, chemists can gain confidence in the assigned structure of this compound and its derivatives.

Vibrational Frequency Calculations for IR/Raman Assignment

Vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are used to predict the infrared (IR) and Raman spectra of this compound. These calculations provide the frequencies and intensities of the vibrational modes of the molecule.

The process involves first optimizing the molecular geometry to a minimum on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants and, subsequently, the vibrational frequencies. The predicted spectrum can then be compared with the experimental IR or Raman spectrum. To improve the accuracy of the predicted frequencies, which are often systematically overestimated due to the harmonic approximation and basis set limitations, a scaling factor is commonly applied.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| C≡N (Nitrile) | Stretching | ~2230 |

| C=C (Alkene) | Stretching | ~1650 |

| C-Cl (Chloro) | Stretching | ~750 |

| Aromatic C-H | Stretching | ~3050 |

| Aliphatic C-H | Stretching | ~2950 |

Note: These are approximate values and can vary based on the specific computational method and basis set used.

Chemical Shift Predictions for NMR Elucidation (Methodologies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. liverpool.ac.uk

The calculation is performed on the optimized geometry of the molecule. The magnetic shielding tensors for each nucleus are calculated, and from these, the isotropic shielding values are obtained. These shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info The accuracy of the predicted chemical shifts is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). liverpool.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C≡N | ~118 |

| C1 (Alkene, =CH₂) | ~115 |

| C2 (Alkene, -CCl=) | ~140 |

| C3 (-CH₂-) | ~40 |

| C4 (Benzylic, -CH-) | ~135 |

| Aromatic Carbons | ~125-145 |

UV-Vis Absorption and Emission Spectrum Simulations

No data available.

Solvent Effects in Computational Modeling

No data available.

Advanced Analytical Methodologies for Research on 2 Chloro 4 2 Cyanophenyl 1 Butene

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

No peer-reviewed studies were found that have utilized high-resolution mass spectrometry to determine the precise molecular weight or to conduct a detailed fragmentation analysis of 2-Chloro-4-(2-cyanophenyl)-1-butene. Such an analysis would be crucial for confirming its elemental composition and for proposing fragmentation pathways that could aid in its identification in complex mixtures.

There is no published research detailing the use of tandem mass spectrometry (MS/MS) for the structural elucidation of fragments derived from this compound. This technique would be instrumental in piecing together the molecule's structure by analyzing the daughter ions produced from a selected precursor ion.

The scientific literature lacks any application of ion mobility spectrometry-mass spectrometry (IMS-MS) for the analysis of this compound. This advanced technique, which separates ions based on their size, shape, and charge, would be particularly useful for differentiating it from any potential structural isomers.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

While basic ¹H and ¹³C NMR data are likely generated for routine quality control by manufacturers, no advanced or detailed NMR studies for this compound have been published.

There are no available research findings that employ multidimensional NMR techniques such as 2D-NOESY, 2D-COSY, HMQC, or HMBC to definitively establish the proton-proton and proton-carbon connectivities, or to investigate the stereochemistry of this compound.

No studies utilizing solid-state NMR to characterize the crystalline polymorphs or immobilized states of this compound have been reported.

There is no information available on the use of dynamic NMR to study the conformational dynamics or any exchange processes that may occur in the this compound molecule.

Vibrational Spectroscopy for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for identifying the functional groups and probing the bonding arrangements within a molecule. These techniques are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of its functional groups. For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The nitrile (C≡N) stretching vibration is a particularly strong and sharp absorption, typically appearing in a relatively uncongested region of the spectrum, making it a reliable diagnostic peak. Due to conjugation with the aromatic ring, this peak is expected between 2240 and 2220 cm⁻¹. The carbon-carbon double bond (C=C) of the butene moiety will give rise to a stretching vibration in the range of 1680-1630 cm⁻¹. The presence of the chlorine atom on the double bond may slightly shift this frequency.

Aromatic C-H stretching vibrations are anticipated to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region. In contrast, the aliphatic C-H stretching vibrations of the methylene (B1212753) groups will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region, generally between 850 and 550 cm⁻¹.

A hypothetical FTIR data table for this compound, based on characteristic functional group frequencies, is presented below.

| Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp |

| Alkene (C=C) Stretch | 1680 - 1630 | Medium to Weak |

| Aromatic C=C Bending | 1600 - 1450 | Medium to Weak |

| C-Cl Stretch | 850 - 550 | Strong |

This table represents predicted values based on known functional group absorption ranges. Experimental verification is required for precise assignments.

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and transitions that are weak in FTIR, such as those from symmetric, non-polar bonds, are often strong in Raman spectra.

For this compound, the C≡N and C=C stretching vibrations are expected to be prominent in the Raman spectrum. The symmetric nature of the C≡N triple bond often leads to a strong Raman signal. Similarly, the C=C double bond of the butene group should be readily observable. The aromatic ring vibrations will also produce characteristic signals. The C-Cl bond, being more polar, is expected to show a weaker signal in the Raman spectrum compared to its FTIR absorption.

| Predicted Raman Shift | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong |

| Alkene (C=C) Stretch | 1680 - 1630 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

This table represents predicted values. Experimental data is necessary for accurate peak assignments.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

By growing a suitable single crystal of this compound, single-crystal X-ray diffraction analysis can be performed. This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of the atomic coordinates within the crystal lattice.

From these coordinates, crucial structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated with high precision. This would definitively confirm the connectivity of the atoms and provide insight into the conformation of the molecule in the solid state. Crucially, for a chiral molecule like this compound, this method can be used to determine the absolute configuration (R or S) of the stereocenter at the second carbon of the butene chain, provided a heavy atom is present or by using specific crystallographic techniques.

A hypothetical table of selected bond lengths and angles is presented below, based on standard values for similar chemical environments.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C≡N | ~1.16 | C-C≡N | ~178 |

| C=C (alkene) | ~1.34 | Cl-C=C | ~122 |

| C-Cl | ~1.73 | C-C-C (aliphatic) | ~112 |

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

These values are estimations based on related structures. Precise data can only be obtained through experimental single-crystal X-ray diffraction analysis.

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, such as solubility and melting point.

For this compound, PXRD would be employed to identify the crystalline phase of a bulk sample and to screen for the existence of different polymorphs under various crystallization conditions. Each polymorph would produce a unique diffraction pattern, characterized by a specific set of peak positions and intensities. This information is critical in pharmaceutical and materials science for ensuring the consistency and performance of a crystalline solid.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a compound. For chiral molecules, specialized chromatographic methods are required to separate and quantify the enantiomers.

Purity assessment of this compound can be effectively performed using high-performance liquid chromatography (HPLC) with a suitable stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile) and water. Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic cyanophenyl group absorbs strongly. The purity is determined by the relative area of the main peak compared to any impurity peaks.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. The selection of the appropriate CSP and mobile phase is critical for achieving good resolution between the enantiomeric peaks. By integrating the areas of the two enantiomer peaks, the enantiomeric excess (% ee) can be accurately calculated.

A hypothetical data table for a chiral HPLC separation is shown below.

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | t₁ min |

| Retention Time (Enantiomer 2) | t₂ min |

| Resolution (Rₛ) | >1.5 |

These are typical conditions for a chiral separation and would require optimization for this specific compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation